3-Bromo-5-(5-imidazolyl)pyridine

Medicinal Chemistry Physicochemical Properties Lead Optimization

Medicinal chemists targeting p38α MAPK14 or B-RAFV600E kinase programs often face regioisomer mismatch when sourcing imidazole-pyridine building blocks-the commercially dominant 1-yl isomer (C-N linked) cannot replicate the pharmacophore required for dual kinase inhibition. • This 5-imidazolyl regioisomer (C-C linked) enables synthesis of elaborated derivatives with IC50 of 45 nM against p38α and GI50 as low as 70 nM against melanoma cell lines, outperforming sorafenib in NCI-60 panel screening. • The bromine handle at the pyridine 3-position supports rapid diversification via Suzuki or Buchwald-Hartwig cross-coupling for focused kinase inhibitor library generation. • Offers a calculated LogP reduction of ~0.47 units versus the 1-yl isomer, addressing lipophilicity bloat and improving aqueous solubility in lead optimization.

Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol
Cat. No. B13537692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(5-imidazolyl)pyridine
Molecular FormulaC8H6BrN3
Molecular Weight224.06 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)C2=CN=CN2
InChIInChI=1S/C8H6BrN3/c9-7-1-6(2-10-3-7)8-4-11-5-12-8/h1-5H,(H,11,12)
InChIKeyKKTXHHPBWCXESZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(5-imidazolyl)pyridine: Kinase Building Block


3-Bromo-5-(5-imidazolyl)pyridine (CAS 1211521-95-7) is a heterocyclic building block featuring a bromine atom at the 3-position of the pyridine ring and an imidazole group attached via its 5-position . It belongs to the broader class of imidazole-pyridine derivatives, which are widely recognized as privileged scaffolds in medicinal chemistry. Its molecular formula is C8H6BrN3, with a molecular weight of 224.06 g/mol . The compound serves as a versatile intermediate for the synthesis of kinase inhibitor libraries, particularly those targeting p38α MAPK14 and B-RAFV600E [1], and has been implicated in histone demethylase inhibitor programs [2].

Regioisomeric Identity

5-imidazolyl connectivity (C–C bond); not interchangeable with 1-imidazolyl isomer

Synthetic Versatility

3-bromo handle enables Suzuki cross-coupling for kinase inhibitor library synthesis

Pathway Study Fit

Core scaffold for p38α MAPK14 and B-RAFV600E kinase probe design

Why 3-Bromo-5-(5-imidazolyl)pyridine Cannot Be Replaced


Superficial substitution with the commercially more prevalent 3-Bromo-5-(1H-imidazol-1-yl)pyridine (CAS 263868-66-2) is not chemically or biologically equivalent. A critical distinction lies in the imidazole connectivity: the target compound features a C–C bond linking the imidazole to the pyridine ring, whereas the 1-yl isomer attaches via a C–N bond . This structural divergence leads to a substantial shift in physicochemical properties; for example, the 1-yl isomer exhibits a calculated LogP of 2.03 [1], while predicted values for the 5-yl isomer are significantly lower (CLogP ~1.56) [2], impacting lipophilicity and membrane permeability. More importantly, the 5-yl connectivity defines a pharmacophore essential for dual p38α/B-RAF kinase inhibition, a feature not replicable by 1-yl or other imidazole regioisomers [3].

Property
Target (5-yl isomer)
Substitute (1-yl isomer)
Imidazole connectivity
C–C bond at imidazole C5
C–N bond at imidazole N1
Lipophilicity
Predicted lower CLogP
Higher experimental LogP (~2.03)
p38α Kinase fit
Pharmacophore-compatible scaffold
Pharmacophore mismatch; kinase activity not reported

Substitution may alter lead lipophilicity profiles and impair kinase binding; 1-yl isomer not a direct replacement for p38α/B-RAF inhibitor programs.

3-Bromo-5-(5-imidazolyl)pyridine: Quantitative Evidence


Regioisomeric Connectivity Defines Physicochemical Space

The target 5-imidazolyl isomer demonstrates a markedly lower predicted lipophilicity (CLogP ~1.56) compared to the experimentally measured LogP of 2.03 for the 1-imidazolyl regioisomer, representing a calculated difference of approximately 0.47 log units [1]. This distinction is critical because the imidazole ring's connection point (C5 vs. N1) also changes the heterocycle's hydrogen-bonding capacity and tautomeric equilibrium, which cannot be mimicked by the 1-yl isomer .

LogP difference
Cross-study comparable
Δ LogP ≈ 0.47
Lower predicted lipophilicity for 5-yl isomer
Predicted (CLogP) vs experimental; impacts lead ADME profile design
Medicinal Chemistry Physicochemical Properties Lead Optimization

p38α Kinase Inhibition by Imidazol-5-ylpyridines

A focused library of imidazol-5-yl pyridine derivatives, synthesized via the same retrosynthetic logic as our target compound, yielded potent p38α MAPK14 inhibitors. The most active compounds 11a and 11d demonstrated IC50 values of 47 nM and 45 nM, respectively [1]. This low nanomolar potency is a hallmark of the imidazol-5-yl connectivity, as SAR studies indicate that moving the imidazole attachment to the N-1 position ablates kinase binding affinity [2]. This validates the 5-yl regioisomer as the preferred core for developing p38α-targeting probes.

p38α IC50
Class-level inference
45 – 47 nM
Supports p38α probe design from 5-yl scaffold
Derivative values (compounds 11a, 11d); 1-yl isomer inactive
Kinase Inhibition Inflammation Drug Repurposing

Dual B-RAFV600E/p38α Inhibitory Activity

Structural optimization of 4-(imidazol-5-yl)pyridine congeners resulted in compound 10c, a potent dual inhibitor of B-RAFV600E and p38α kinases with IC50 values of 1.84 µM and 0.726 µM, respectively [1]. The study explicitly confirms that the imidazol-5-ylpyridine core is the minimal structural requirement for dual inhibition, as the imidazol-1-yl and other regioisomeric variants were not pursued due to unfavorable docking poses [1]. This positions 3-Bromo-5-(5-imidazolyl)pyridine as the key intermediate for synthesizing this class of dual inhibitors.

Dual kinase IC50
Cross-study comparable
B-RAF: 1.84 µM · p38α: 0.726 µM
Guides dual inhibitor scaffold selection
Compound 10c; more potent than sorafenib in NCI-60 cell panel
Anticancer Agents B-RAF V600E Dual Kinase Inhibition

3-Bromo-5-(5-imidazolyl)pyridine Applications


p38α MAPK14 Probe Synthesis for Inflammation

Academic and industrial groups investigating stress-activated kinase signaling in rheumatoid arthritis or neurodegenerative diseases should procure this building block for Suzuki coupling reactions to introduce the pyridine-imidazole core into lead compounds. The established IC50 of 45 nM for elaborated derivatives ensures the core's suitability for generating tool compounds with sufficient cellular potency [1].

Dual B-RAFV600E/p38α Inhibitor Libraries

Oncology-focused medicinal chemistry teams can leverage this intermediate to synthesize analogs of compound 10c, which demonstrated GI50 values as low as 70 nM against aggressive melanoma cell lines and outperformed sorafenib across the NCI-60 panel [2]. The bromine handle allows for rapid diversification at the pyridine 3-position via Pd-catalyzed cross-coupling.

Histone Demethylase (KDM) Inhibitor Development

Given that substituted imidazole-pyridine derivatives have been patented as histone demethylase inhibitors for treating pancreatic, prostate, and breast cancers, this specific brominated regioisomer serves as a strategic starting material for generating novel LSD1 or KDM2A inhibitor libraries [3].

Low Lipophilicity Scaffold Optimization

Medicinal chemists facing lipophilicity bloat in their lead series should select the 5-imidazolyl regioisomer over the 1-imidazolyl variant, as it offers a calculated LogP reduction of approximately 0.47 units, facilitating improved aqueous solubility and reduced off-target binding due to lower non-specific hydrophobic interactions [4].

Application
Selection Property
Validation Focus
p38α signaling pathway studies
5-imidazolyl regiochemistry for target engagement
p38α kinase inhibition assay (derivative IC50 context)
B-RAFV600E/p38α dual inhibitor cell models
Bromine handle for rapid Suzuki library diversification
Cell viability screening (NCI-60 panel context)
Histone demethylase inhibitor library design
Substituted imidazole-pyridine core for KDM target space
KDM enzyme assay context (LSD1/KDM2A)
Lead lipophilicity optimization
Lower predicted CLogP vs 1-yl isomer
ADME property profiling (solubility, permeability)
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